molecular formula C20H13BrClFN4O3 B2676064 N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921575-22-6

N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2676064
CAS RN: 921575-22-6
M. Wt: 491.7
InChI Key: ATPNTRVSJWQCLV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H13BrClFN4O3 and its molecular weight is 491.7. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antipathogenic Activity

A study focused on synthesizing various acylthioureas, including derivatives with bromine, chlorine, and fluorine substituents similar to the compound . These compounds demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for biofilm formation. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Inhibitors of Gene Expression

Another relevant study explored the structural activity relationships of compounds similar to the one , focusing on their role as inhibitors of NF-kappaB and AP-1 transcription factors. This research provides insights into improving oral bioavailability and explores the potential of such compounds in regulating gene expression, which could have implications in various therapeutic contexts (Palanki et al., 2000).

Tyrosine Kinase Inhibitors

In the realm of cancer research, derivatives of pyrido[3,4-d]pyrimidine, which share structural similarities with the compound , have been studied for their role as tyrosine kinase inhibitors. These compounds, particularly effective in water-soluble forms, show potential in inhibiting the activity of epidermal growth factor receptor (EGFR), a critical target in cancer therapy (Rewcastle et al., 1998).

Synthesis of Radiotracers

A study on the synthesis of certain radiotracers, including compounds with structural elements similar to the one , demonstrated the feasibility of using such compounds in positron emission tomography (PET). This could be particularly useful in the study of CB1 cannabinoid receptors in the brain, indicating potential applications in neuroimaging and neurological research (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClFN4O3/c1-26-9-13(18(28)24-15-7-2-10(21)8-14(15)23)16-17(26)19(29)27(20(30)25-16)12-5-3-11(22)4-6-12/h2-9H,1H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPNTRVSJWQCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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